![molecular formula C13H18N2S4 B296089 Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate](/img/structure/B296089.png)
Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate, also known as DMMDA, is a chemical compound that has been widely used in scientific research. It is a member of the dithioimidocarbonate family of compounds, which are known for their diverse biological activities. DMMDA has been studied extensively for its potential use in various fields of research, including organic synthesis, medicinal chemistry, and neuroscience.
Mechanism of Action
The mechanism of action of Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate is not fully understood, but it is believed to involve the formation of covalent bonds with target molecules. Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate has been shown to interact with a variety of biological targets, including proteins, nucleic acids, and lipids. This interaction can lead to changes in the activity of these molecules, which can result in a wide range of biological effects.
Biochemical and Physiological Effects:
Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. In addition, Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate has been shown to have antioxidant and anti-inflammatory properties. These effects make Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate a potentially useful therapeutic agent for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate is its ease of synthesis. It can be prepared using standard laboratory techniques and is relatively inexpensive. In addition, Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate has been shown to have a wide range of biological activities, which makes it a useful tool for studying various biological processes. However, one of the limitations of Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research involving Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate. One area of interest is the development of new synthetic methods for producing Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate and related compounds. In addition, Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate could be further studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. Finally, Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate could be used as a tool for studying various biological processes, including enzyme activity and protein-protein interactions.
Synthesis Methods
The synthesis of Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate involves the reaction of 4-(methylthio)-2-methylphenyl isothiocyanate with bis(dimethylsulfide)amine in the presence of a base. The resulting product is a yellow crystalline solid that is purified by recrystallization. The synthesis of Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate is a relatively straightforward process that can be carried out using standard laboratory techniques.
Scientific Research Applications
Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate has been used in a wide range of scientific research applications. It has been studied for its potential use as a fluorescent probe for the detection of metal ions, as well as for its potential use in the synthesis of new organic compounds. In addition, Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate has been investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and Alzheimer's disease.
properties
Molecular Formula |
C13H18N2S4 |
|---|---|
Molecular Weight |
330.6 g/mol |
IUPAC Name |
N-[4-[bis(methylsulfanyl)methylideneamino]-3-methylphenyl]-1,1-bis(methylsulfanyl)methanimine |
InChI |
InChI=1S/C13H18N2S4/c1-9-8-10(14-12(16-2)17-3)6-7-11(9)15-13(18-4)19-5/h6-8H,1-5H3 |
InChI Key |
STVYRTATTHCUCO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N=C(SC)SC)N=C(SC)SC |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C(SC)SC)N=C(SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



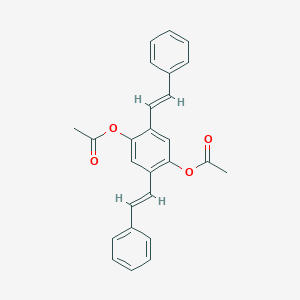
![4-{[(4-Tert-butylphenyl)sulfonyl]methyl}benzaldehyde](/img/structure/B296010.png)

![4-[[3-(Trifluoromethyl)phenyl]sulfonylmethyl]benzaldehyde](/img/structure/B296012.png)
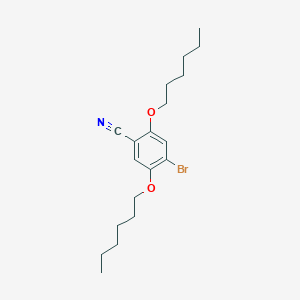
![3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid](/img/structure/B296015.png)
![4-[(E)-4-Fluorostyryl]benzonitrile](/img/structure/B296016.png)
![2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline](/img/structure/B296019.png)
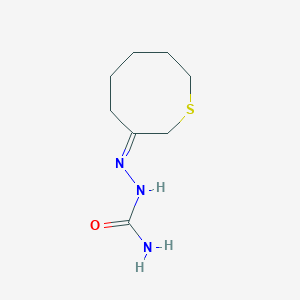
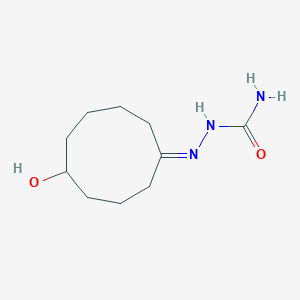
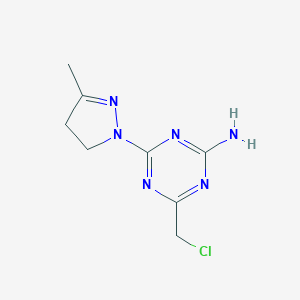
![7-[2-(benzyloxy)phenyl]-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296027.png)
![7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296029.png)
![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl propyl ether](/img/structure/B296030.png)